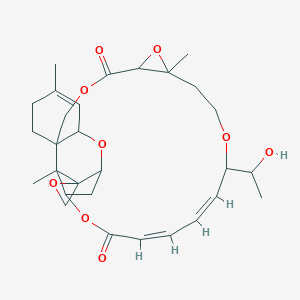

Roridin D

Beschreibung

This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)

Eigenschaften

CAS-Nummer |

14682-29-2 |

|---|---|

Molekularformel |

C29H38O9 |

Molekulargewicht |

530.6 g/mol |

IUPAC-Name |

(19E,21E)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione |

InChI |

InChI=1S/C29H38O9/c1-17-9-10-28-15-34-25(32)24-26(3,38-24)11-12-33-19(18(2)30)7-5-6-8-23(31)37-20-14-22(36-21(28)13-17)29(16-35-29)27(20,28)4/h5-8,13,18-22,24,30H,9-12,14-16H2,1-4H3/b7-5+,8-6+ |

InChI-Schlüssel |

XZWOQFZHIMDODQ-KQQUZDAGSA-N |

Isomerische SMILES |

CC1=CC2C3(CC1)COC(=O)C4C(O4)(CCOC(/C=C/C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)C |

Kanonische SMILES |

CC1=CC2C3(CC1)COC(=O)C4C(O4)(CCOC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)C |

Synonyme |

RORIDIND |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Roridin D's Mechanism of Action on the Eukaryotic Ribosome: A Technical Guide

Executive Summary: Roridin D, a macrocyclic trichothecene mycotoxin, exerts its potent cytotoxicity by targeting the eukaryotic ribosome. This technical guide delineates the molecular mechanism of this compound's action, focusing on its interaction with the large ribosomal subunit. This compound binds with high affinity to the peptidyl transferase center (PTC) within the 60S subunit, specifically acting as an A-site inhibitor. This binding sterically hinders the accommodation of aminoacyl-tRNA, thereby potently inhibiting protein synthesis. Structural analyses of related trichothecenes reveal that key interactions, including hydrogen bonds and hydrophobic stacking with 25S/28S rRNA, are mediated by the toxin's conserved C12,13-epoxy ring. While many trichothecenes can affect different stages of translation, Type D compounds like this compound are particularly potent inhibitors of the initiation phase, leading to the breakdown of polysomes. Beyond direct translational arrest, this interaction triggers downstream signaling cascades, notably the Ribotoxic Stress Response (RSR), which activates MAP kinases and can culminate in apoptosis. This document provides a detailed overview of the binding mechanism, its functional consequences, quantitative data on inhibition, and conceptual protocols for key experimental assays used in its study.

Introduction to this compound

This compound is a member of the trichothecene family, a large group of sesquiterpenoid mycotoxins produced by various fungal species, including those from the Myrothecium genus.[1][2][3] Trichothecenes are classified into four types (A, B, C, and D) based on their chemical structure. This compound is a Type D trichothecene, characterized by a macrocyclic ring structure.[4] Like all trichothecenes, its biological activity is largely attributed to a conserved 12,13-epoxy ring and a C9-C10 double bond.[5][6] The primary and most well-characterized mechanism of action for this entire class of toxins is the potent inhibition of protein synthesis in eukaryotic cells.[1][7]

The Eukaryotic Ribosome: The Stage for Inhibition

The eukaryotic ribosome is an 80S ribonucleoprotein complex responsible for translating mRNA into protein. It is composed of a small (40S) and a large (60S) subunit. The ribosome features three key sites for tRNA binding that are essential for the elongation cycle of translation:

-

A-site (Aminoacyl): The entry point for aminoacyl-tRNA, which carries the next amino acid to be added to the polypeptide chain.

-

P-site (Peptidyl): Holds the peptidyl-tRNA, which carries the growing polypeptide chain.

-

E-site (Exit): The site from which the deacylated tRNA exits the ribosome.

The catalytic core for peptide bond formation, the Peptidyl Transferase Center (PTC) , is located within the 60S subunit. The PTC orchestrates the transfer of the nascent polypeptide from the P-site tRNA to the amino acid on the A-site tRNA.

Core Mechanism of Action on the Ribosome

The toxicity of this compound stems from its high-affinity, specific binding to the ribosome, which ultimately arrests protein synthesis.[1]

Binding to the Peptidyl Transferase Center (PTC)

Structural and biochemical studies on trichothecenes, including the closely related Type D toxin Verrucarin A, have elucidated their binding mode.[5][8]

-

Binding Site: this compound and other trichothecenes bind within a deep pocket in the PTC of the large (60S) ribosomal subunit. Specifically, they are classified as A-site inhibitors , meaning their binding site overlaps with the region that accommodates the acceptor stem of the incoming aminoacyl-tRNA.[5][9]

-

Molecular Interactions: The binding is non-covalent and stabilized by a network of interactions with the 25S (in yeast) or 28S (in mammals) ribosomal RNA.[5] These interactions include:

-

Hydrogen Bonds: Primarily involving the oxygen atom in the critical C12,13-epoxide ring.[5][6]

-

Hydrophobic Stacking: The core ring structure of the toxin engages in pi-stacking interactions with rRNA nucleobases, such as U2821 in yeast.[5]

-

Conformational Changes: The binding of the toxin induces conformational shifts in several rRNA nucleotides, further stabilizing the complex and preventing the proper positioning of tRNA.[5][6]

-

Inhibition of Protein Synthesis

By occupying the A-site of the PTC, this compound physically obstructs the binding of incoming aminoacyl-tRNA. This leads to a halt in the translation process. While different trichothecenes can inhibit distinct phases, Type D toxins like Verrucarin A (and by extension, this compound) are potent inhibitors of the initiation phase of protein synthesis.[8] This early-stage inhibition prevents the formation of functional polysomes and leads to their rapid disaggregation, a hallmark of initiation inhibitors.[1][8]

Quantitative Analysis of this compound-Ribosome Interaction

| Compound | Assay Type | Cell Line / System | Endpoint | Value | Reference |

| Myrothecine D | Cytotoxicity | K562 | IC50 | 56 nM | [10] |

| Myrothecine E | Cytotoxicity | K562 | IC50 | 16 µM | [10] |

| NT-2 Toxin | In Vitro Translation | HeLa S3 Lysate | IC50 | 4.1 µM | [11] |

| NT-2 Toxin | Puromycin Incorporation | HEK293T Cells | IC50 | 135 nM | [11] |

| T-2 Toxin | Protein Synthesis Inhibition | Various cultured cells | IC50 | ~10-20 ng/mL (~21-43 nM) | [12] |

Note: Data for this compound is limited; values for structurally related macrocyclic trichothecenes are provided for context. IC50 values can vary significantly based on the cell line and assay conditions.

Downstream Cellular Consequences

The binding of this compound to the ribosome does more than just stop protein synthesis; it acts as a signaling event that triggers potent cellular stress responses.

Ribotoxic Stress Response (RSR)

The specific interaction of trichothecenes with the ribosome is recognized by the cell as a "ribotoxic" event. This triggers the Ribotoxic Stress Response (RSR), a signaling cascade primarily mediated by mitogen-activated protein kinases (MAPKs). The stalled ribosome activates kinases that lead to the phosphorylation and activation of JNK and p38 MAPKs, which in turn regulate downstream gene expression related to inflammation and apoptosis.[1]

Key Experimental Protocols

The study of this compound's mechanism of action relies on several key experimental techniques. While specific, detailed protocols are proprietary to individual labs, the conceptual workflows are outlined below.

Conceptual Protocol: In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

-

System Preparation: A commercially available cell-free expression system (e.g., from rabbit reticulocyte or human HeLa cell lysate) is used.[13][14] This system contains all the necessary components for translation (ribosomes, tRNAs, initiation/elongation factors).

-

Template: A reporter mRNA, such as one encoding Luciferase, is added to the system.[14]

-

Inhibition: The system is incubated with varying concentrations of this compound (or a vehicle control).

-

Reaction: The translation reaction is initiated (e.g., by warming to 37°C) and allowed to proceed for a set time (e.g., 60-90 minutes).[13][14]

-

Readout: The amount of newly synthesized reporter protein is quantified. For Luciferase, this is done by adding its substrate and measuring the resulting luminescence.

-

Analysis: The luminescence signal is plotted against the this compound concentration to determine the IC50 value.

Conceptual Protocol: Ribosome Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand to the ribosome. A common method is a competitive binding assay.

-

Reagents: Purified eukaryotic ribosomes, a radiolabeled trichothecene with known binding characteristics (e.g., [³H]-trichodermin), and unlabeled this compound are required.

-

Incubation: A fixed concentration of ribosomes and the radiolabeled ligand are incubated with increasing concentrations of unlabeled this compound.

-

Separation: The ribosome-ligand complexes are separated from the unbound ligand. This is often done by rapid vacuum filtration through a nitrocellulose membrane, which traps the large ribosomal complexes but allows the small, unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the amount of radiolabeled ligand bound to the ribosomes.

-

Analysis: As the concentration of unlabeled this compound increases, it competes with the radiolabeled ligand for the binding site, reducing the radioactivity on the filter. This data is used to calculate the Ki (and thus Kd) for this compound.

Conceptual Protocol: Cryo-Electron Microscopy (Cryo-EM) Structural Analysis

Cryo-EM is a powerful technique for determining the high-resolution structure of large, flexible complexes like the ribosome bound to a ligand.[15][16]

-

Complex Formation: Purified 80S ribosomes are incubated with a saturating concentration of this compound to form the this compound-ribosome complex.[17]

-

Sample Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This freezes the sample in a thin layer of non-crystalline (vitreous) ice, preserving the complex's native structure.[18][19]

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images ("micrographs"), each containing many individual ribosome particles in different orientations, are collected.[18]

-

Image Processing:

-

Particle Picking: Individual ribosome particles are computationally identified from the micrographs.

-

2D Classification: Particles are grouped into classes based on their orientation to generate clear 2D averages.

-

3D Reconstruction: The 2D classes are used to reconstruct a 3D model of the this compound-ribosome complex.

-

Refinement: The 3D model is refined to high resolution (near-atomic detail).

-

-

Model Building and Analysis: An atomic model of the ribosome and this compound is fitted into the final 3D density map to analyze the precise molecular interactions.

References

- 1. This compound | C29H38O9 | CID 5477986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Verrucarin J | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Trichothecene Macrolides Produced by the Endophytic Myrothecium roridum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Detection and quantitation of T-2 mycotoxin with a simplified protein synthesis inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. The ribosome-structure and functional ligand-binding experiments using cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cryo-electron microscopy structure and translocation mechanism of the crenarchaeal ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. pubcompare.ai [pubcompare.ai]

Roridin D Induced Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms underlying Roridin D-induced apoptosis. This compound, a macrocyclic trichothecene mycotoxin produced by various fungi, is a potent inhibitor of protein synthesis and a strong inducer of programmed cell death in eukaryotic cells.[1] Understanding the intricate signaling pathways it modulates is crucial for its potential application in oncology and for assessing its toxicological profile.

Core Mechanism of Action: Ribotoxic Stress Response

Unlike many toxins that require metabolic activation, trichothecenes like this compound are directly cytotoxic.[1] Their primary molecular target is the eukaryotic ribosome. By binding to the peptidyl transferase center of the 60S ribosomal subunit, this compound inhibits protein synthesis at the elongation and/or termination steps.[1] This abrupt cessation of translation triggers a cellular stress cascade known as the ribotoxic stress response , which activates downstream signaling pathways, including mitogen-activated protein kinases (MAPKs), leading to apoptosis.[1][2]

Key Apoptotic Signaling Pathways

This compound orchestrates apoptosis through a multi-pronged approach, primarily engaging the intrinsic mitochondrial pathway, which is heavily influenced by the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.

Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway is central to this compound-induced cell death. The process is characterized by the following key events:

-

Regulation of Bcl-2 Family Proteins: this compound and related trichothecenes disrupt the critical balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3][4] Studies on analogous compounds show a significant upregulation of bax gene expression and a concurrent downregulation of bcl-2 expression.[5][6][7] This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of Bax to Bcl-2 promotes the oligomerization of Bax proteins in the outer mitochondrial membrane.[7] This forms pores, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors from the intermembrane space into the cytosol.[5][6]

-

Caspase Activation Cascade: The released cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[5][6] Active caspase-9 then cleaves and activates executioner caspases, primarily caspase-3, which orchestrate the systematic dismantling of the cell by cleaving key structural and regulatory proteins.[5][6][7]

Role of Reactive Oxygen Species (ROS)

A substantial body of evidence indicates that ROS generation is an early and critical event in trichothecene-induced apoptosis.[1][2][8]

-

Induction of Oxidative Stress: this compound can induce alterations in mitochondrial membrane structure, inhibiting the electron transport chain and leading to the production of ROS.[1][2]

-

Upstream Mediator of Apoptosis: The generated ROS act as second messengers that can directly damage cellular components and trigger the mitochondrial apoptosis pathway.[9][10] The cytotoxic effects of related trichothecenes, Roridin E and Satratoxin H, are significantly diminished by the presence of ROS scavengers, highlighting the essential role of oxidative stress in their mechanism.[8]

Endoplasmic Reticulum (ER) Stress Pathway

The targeting of ribosomes by this compound directly links its action to the endoplasmic reticulum, the primary site of protein synthesis and folding.

-

Unfolded Protein Response (UPR): Ribosome inhibition can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the UPR.[8] Studies on Roridin E demonstrate the activation of all three major ER stress sensors: PERK, IRE1, and ATF6.[8]

-

CHOP-Mediated Apoptosis: If ER homeostasis cannot be restored, prolonged UPR activation initiates apoptosis.[11] This is often mediated by the transcription factor CHOP (C/EBP homologous protein), which upregulates pro-apoptotic proteins while downregulating anti-apoptotic ones like Bcl-2.[11]

Modulation of Pro-Survival Signaling Pathways

This compound-induced apoptosis is also facilitated by the suppression of key pro-survival signaling cascades.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[12] Its inhibition is a common mechanism for apoptosis induction.[13] this compound is presumed to inactivate this pathway, thereby removing its anti-apoptotic signals (such as the phosphorylation of Bad or the upregulation of Bcl-2) and sensitizing the cell to death stimuli.[9][14]

-

MAPK Pathway: The ribotoxic stress response is known to activate MAPK pathways, including JNK and p38, which are generally considered pro-apoptotic.[2][15][16] These kinases can phosphorylate and modulate the activity of Bcl-2 family proteins or other downstream effectors to promote cell death.[17]

-

NF-κB Pathway: The NF-κB transcription factor typically promotes cell survival by upregulating anti-apoptotic genes.[3][18] Inhibition of this pathway can render cells more susceptible to apoptosis. While direct evidence for this compound is limited, some compounds induce apoptosis by inhibiting NF-κB signaling.[19]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-related trichothecenes, demonstrating their potent cytotoxic and pro-apoptotic effects.

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| Satratoxin G | PC-12 (neuronal) | Cell Viability | 10 - 25 ng/mL | [20][21] |

| Satratoxin G | PC-12 (neuronal) | Apoptosis (Flow Cytometry) | 10 - 25 ng/mL | [20][21] |

| Epiroridin Acid | HepG-2 | Cytotoxicity | Not specified | [5][6] |

| Mytoxin B | HepG-2 | Cytotoxicity | Not specified | [5][6] |

Table 1: Cytotoxicity and Apoptosis Induction Concentrations of Roridin-Related Mycotoxins.

| Gene | Compound | Cell Line | Fold Change (vs. Control) | Reference |

| bax | Mytoxin B | HepG-2 | ~104.0 | [7] |

| bax | Epiroridin Acid | HepG-2 | ~68.2 | [7] |

| bcl-2 | Mytoxin B | HepG-2 | ~0.08 | [7] |

| bcl-2 | Epiroridin Acid | HepG-2 | ~0.26 | [7] |

Table 2: Relative Gene Expression Changes in HepG-2 Cells Treated with Trichothecenes.

Visualized Pathways and Workflows

Signaling Pathway Diagrams

Caption: Core apoptotic pathways induced by this compound.

Caption: Modulation of upstream survival/stress pathways by this compound.

Experimental Workflow Diagram

References

- 1. This compound | C29H38O9 | CID 5477986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Roridin A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species involvement in apoptosis and mitochondrial damage in Caco-2 cells induced by enniatins A, A₁, B and B₁ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]

- 15. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ponicidin Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and roridin L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Roridin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin D is a macrocyclic trichothecene mycotoxin produced by various species of fungi, notably from the Myrothecium genus. As a member of the trichothecene family, this compound exhibits potent biological activities, primarily characterized by its profound cytotoxicity. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms of action, effects on cellular signaling pathways, and its potential as both a toxin and a therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the cellular processes it influences.

Core Mechanism of Action: Ribosome Inhibition and Ribotoxic Stress

The fundamental biological activity of this compound, like other trichothecenes, stems from its ability to inhibit protein synthesis in eukaryotic cells. This is achieved through high-affinity binding to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction disrupts the elongation step of translation, leading to a rapid cessation of protein synthesis.

This direct inhibition of ribosomes triggers a cellular cascade known as the ribotoxic stress response . This response is initiated by the stalled ribosomes and leads to the activation of several downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.

Cytotoxicity of this compound

This compound demonstrates potent cytotoxic effects against a range of eukaryotic cells. Its ability to halt protein synthesis makes it particularly effective against rapidly proliferating cells, such as cancer cells. The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

| Cell Line | Cell Type | IC50 Value (µM) | Reference |

| Primary soft-tissue sarcoma cells | Human Sarcoma | 9.5 x 10-10 | [1] |

| High-grade leiomyosarcoma tumor cells | Human Sarcoma | Data not available for this compound; Related compounds tested. | [1] |

Note: Comprehensive IC50 data for this compound across a wide range of human cancer cell lines is limited in the currently available literature. The provided data indicates very high potency.

Induction of Apoptosis

A primary consequence of this compound exposure is the induction of programmed cell death, or apoptosis. This process is initiated through multiple interconnected signaling pathways.

Endoplasmic Reticulum (ER) Stress Pathway

The inhibition of protein synthesis by this compound leads to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) or ER stress. Prolonged ER stress activates pro-apoptotic signaling cascades. Studies on related trichothecenes have shown the activation of key ER stress sensors such as:

-

PERK (PKR-like endoplasmic reticulum kinase): Phosphorylates eIF2α, leading to a general shutdown of protein synthesis but also the preferential translation of pro-apoptotic factors like ATF4.

-

IRE1 (Inositol-requiring enzyme 1): An endoribonuclease that splices XBP1 mRNA, leading to the expression of a transcription factor that upregulates genes involved in protein folding and degradation. However, under prolonged stress, IRE1 can also recruit TRAF2 and ASK1 to activate pro-apoptotic JNK signaling.

-

ATF6 (Activating transcription factor 6): A transcription factor that, upon activation, moves to the Golgi for cleavage and then to the nucleus to upregulate ER chaperones.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound also activates the intrinsic pathway of apoptosis, which is centered around the mitochondria. Key events in this pathway include:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Membrane Depolarization: The shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Pro-inflammatory Activity

While not as extensively studied for this compound specifically, related macrocyclic trichothecenes like Roridin A have been shown to possess potent pro-inflammatory properties. The ribotoxic stress response induced by these mycotoxins leads to the activation of MAPK pathways (p38 and JNK), which in turn can activate transcription factors like NF-κB and AP-1. This results in the increased expression of pro-inflammatory genes.

In vivo studies with Roridin A have demonstrated an upregulation of the following pro-inflammatory cytokines:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1beta (IL-1β)

-

Interleukin-6 (IL-6)

This pro-inflammatory response can contribute to the overall toxicity of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 value of this compound.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-3 and cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a highly potent mycotoxin with significant biological activity. Its primary mechanism of action, the inhibition of protein synthesis, triggers a cascade of cellular events including the ribotoxic stress response, ER stress, and ultimately, apoptosis. The cytotoxic nature of this compound makes it a compound of interest in oncology research, although its high toxicity presents a significant challenge for therapeutic development. Its pro-inflammatory properties further contribute to its toxicological profile. A thorough understanding of the molecular pathways affected by this compound is crucial for both mitigating its harmful effects and exploring any potential therapeutic applications. Further research is warranted to establish a more comprehensive cytotoxicity profile across a wider range of cancer cell lines and to further dissect the intricacies of its interaction with cellular signaling networks.

References

Roridin D Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Roridin D, a potent macrocyclic trichothecene mycotoxin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in its mechanism of action.

Core Structure and Mechanism of Action

This compound belongs to the type D class of trichothecenes, characterized by a macrocyclic ester linkage between the C4 and C15 positions of the core sesquiterpenoid structure. Like other trichothecenes, its toxicity is fundamentally linked to the presence of a 12,13-epoxy ring and a 9,10-double bond. The primary molecular target of this compound is the eukaryotic ribosome, where it binds to the peptidyl transferase center of the 60S subunit. This interaction inhibits protein synthesis, leading to a cellular stress cascade known as the ribotoxic stress response. This response is a key driver of the downstream signaling events that ultimately result in apoptosis.

Structure-Activity Relationship: Quantitative Data

Table 1: Cytotoxicity of Roridin Analogs Against Various Cancer Cell Lines (IC50 values in µM)

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Roridin A | K562 | 0.08 µM | [1] |

| SW1116 | 0.12 µM | [1] | |

| Epiroridin Acid | HepG-2 | >10 µM | [2] |

| Mytoxin B | HepG-2 | 0.5 µM | [2] |

| 12'-episatratoxin H | KB | 1.42 µM | [3] |

| HepG2 | 2.27 µM | [3] | |

| 16-hydroxyroridin E | L1210 | 0.45 µM | [3] |

Table 2: Cytotoxicity of Macrocyclic Trichothecenes (IC50 values in nM)

| Compound | Cell Line | IC50 (nM) | Reference |

| Roridin E | Multiple Breast Cancer Cell Lines | 0.02-0.05 nM | [4] |

| H4TG, MDCK, NIH3T3, KA31T | 1.74-7.68 nM | [4] | |

| Satratoxin H | Jurkat, U937 | 2.2 nM | [2] |

| Satratoxin G | Jurkat, U937 | 2.2-18.3 nM | [2] |

Key Experimental Protocols

WST-1 Cytotoxicity Assay

This colorimetric assay is widely used to assess cell viability and cytotoxicity by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

WST-1 reagent

-

96-well microplates

-

Culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound and its analogs)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

-

Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Ribosome Binding Assay (Representative Protocol)

This assay is used to determine the affinity of trichothecenes for the ribosome.

Materials:

-

Purified eukaryotic ribosomes (e.g., from rabbit reticulocytes or yeast)

-

Radiolabeled trichothecene (e.g., ³H-T-2 toxin as a representative)

-

Unlabeled competitor compounds (this compound and analogs)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine purified ribosomes (e.g., 1-2 A₂₆₀ units) with the binding buffer.

-

Competition: Add increasing concentrations of the unlabeled competitor compound (this compound or its analogs).

-

Radioligand Addition: Add a fixed, low concentration of the radiolabeled trichothecene.

-

Incubation: Incubate the reaction mixture on ice for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in the binding buffer. This separates the ribosome-bound radioligand from the unbound fraction.

-

Washing: Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is determined by the radioactivity retained on the filter. The binding affinity (e.g., Ki or IC50) of the competitor compounds is calculated by analyzing the displacement of the radioligand.

Signaling Pathways and Visualizations

This compound's interaction with the ribosome triggers the Ribotoxic Stress Response , a signaling cascade that is central to its cytotoxic effects. This response involves the activation of several key protein kinases and culminates in apoptosis.

Ribotoxic Stress Response and Apoptosis Induction

Upon binding to the ribosome, this compound induces a conformational change that is recognized by upstream kinases, initiating the ribotoxic stress response. This leads to the activation of Src family kinases, such as Hck, which in turn phosphorylate and activate Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and Extracellular signal-Regulated Kinase (ERK).[5][6] Activated MAPKs then translocate to the nucleus to regulate the activity of transcription factors like AP-1, NF-κB, and C/EBP, leading to the expression of pro-inflammatory cytokines and genes involved in apoptosis.[5] The apoptotic cascade is further amplified through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-9 and the executioner caspase-3.[2]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound and its analogs.

Conclusion

The structure-activity relationship of this compound is intrinsically linked to its ability to bind to the ribosome and inhibit protein synthesis, thereby triggering the ribotoxic stress response. Key structural features, including the 12,13-epoxy group and the macrocyclic ring, are crucial for its high cytotoxicity. The quantitative data, though not exhaustive for a complete synthetic library of this compound, consistently show that even minor modifications to the macrocyclic structure can lead to significant changes in biological activity. The detailed experimental protocols and the visualized signaling pathways provided in this guide offer a solid foundation for researchers engaged in the study and development of novel anticancer agents based on the roridin scaffold. Further synthesis and evaluation of a broader range of this compound analogs are warranted to fully elucidate the nuanced structure-activity relationships and to optimize the therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Endoplasmic Reticulum Stress Induced by Roridin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin D is a potent macrocyclic trichothecene mycotoxin known for its robust cytotoxic effects. A primary mechanism underpinning its toxicity is the induction of a cellular state known as ribotoxic stress, which subsequently triggers a powerful endoplasmic reticulum (ER) stress response, culminating in apoptosis. This technical guide provides an in-depth exploration of the molecular signaling pathways activated by this compound, presents quantitative data from closely related analogs to contextualize its potency, and details the experimental protocols necessary to investigate its effects. This document is intended to serve as a comprehensive resource for researchers in oncology, toxicology, and drug development investigating the therapeutic potential and mechanistic actions of this compound and related compounds.

Introduction: The Mechanism of Roridin-Induced ER Stress

This compound belongs to the trichothecene family of mycotoxins, which are potent inhibitors of protein synthesis in eukaryotic cells.[1] The primary molecular target of these toxins is the 60S ribosomal subunit, where they bind to the peptidyl transferase center.[1][2] This interaction inhibits the elongation step of translation, leading to a rapid cessation of protein synthesis and polysome disaggregation.[1] This event, termed "ribotoxic stress," serves as the initial trigger for a cascade of downstream stress responses.[3]

The abrupt halt in protein synthesis and the accumulation of stalled nascent polypeptide chains disrupt the protein folding environment of the endoplasmic reticulum, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates a sophisticated signaling network called the Unfolded Protein Response (UPR).[4] The UPR is orchestrated by three main sensor proteins located on the ER membrane:

-

PERK (PKR-like ER Kinase)

-

IRE1 (Inositol-requiring enzyme 1)

-

ATF6 (Activating Transcription Factor 6)

Studies on Roridin E, a close structural analog of this compound, confirm that all three branches of the UPR are activated upon exposure.[4] This comprehensive activation leads to a cellular program that, if the stress is prolonged or severe, shifts from a pro-survival response to a pro-apoptotic one, ultimately eliminating the damaged cell.

Signaling Pathways

This compound's interaction with the ribosome initiates a signaling cascade that converges on the UPR and ultimately leads to programmed cell death. The key pathways are visualized below.

Caption: this compound induced ER stress and apoptosis signaling pathway.

Quantitative Data

While specific quantitative data for this compound is limited in publicly accessible literature, data from its close structural analogs, Roridin A and Roridin E, provide a strong indication of its high potency. The half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines are typically in the low nanomolar to picomolar range, highlighting the extreme cytotoxicity of this class of compounds.

| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |

| Roridin A | S. cerevisiae | Antifungal Assay | 31.25 µg/mL | [5] |

| M. grisea | Antifungal Assay | 125 µg/mL | [5] | |

| S. sclerotiorum | Antifungal Assay | 31.25 µg/mL | [5] | |

| Roridin E | Breast Cancer Lines | Cytotoxicity Assay | 0.02 - 0.05 nM | [6] |

| H4TG, MDCK, NIH3T3 | Proliferation Assay | 1.74 - 7.68 nM | [6] | |

| HL-60 | Proliferation Assay | 7.9 - 8.8 nM | [6] |

Note: The table summarizes data for Roridin A and E, close structural analogs of this compound, to provide a quantitative context for its expected potency.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound. These are standardized protocols that serve as a starting point for investigation; specific parameters such as compound concentration and incubation time should be optimized for the cell system under study.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well flat-bottom plate.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Exposure: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][8]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Detection of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well to ensure all apoptotic cells are collected.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension.[1][9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Caption: Experimental workflow for DCFH-DA ROS detection assay.

Protocol:

-

Cell Seeding: Seed cells in 6-well plates or black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Probe Loading: Wash the cells once with warm, serum-free medium or PBS.

-

Incubation with Probe: Load the cells with DCFH-DA by incubating them in a 10-20 µM solution of DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Treatment: Add medium containing the desired concentrations of this compound to the cells. A positive control, such as H₂O₂, should be included.

-

Measurement: After the desired incubation period, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Western Blot Analysis of ER Stress Markers

This technique is used to detect and quantify the expression levels of key proteins in the UPR pathway.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for various time points (e.g., 0, 4, 8, 16, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

Sample Preparation:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load the samples onto a 4-15% gradient or a 10-12% polyacrylamide gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against ER stress markers overnight at 4°C with gentle agitation. Recommended antibodies include:

-

GRP78/BiP

-

p-PERK and Total PERK

-

p-IRE1α and Total IRE1α

-

CHOP/GADD153

-

Cleaved Caspase-3

-

Bax and Bcl-2

-

A loading control (e.g., β-actin or GAPDH )

-

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Perform densitometric analysis to quantify the protein expression levels relative to the loading control.

-

Conclusion

This compound is a highly potent cytotoxic agent that exerts its effects by initiating ribotoxic stress, leading to a robust activation of the endoplasmic reticulum stress response and subsequent apoptosis. The activation of all three UPR sensors—PERK, IRE1, and ATF6—underscores the comprehensive nature of the cellular stress it induces. While this compound-specific quantitative data remains sparse, the nanomolar to picomolar cytotoxicity of its close analogs suggests it is among the most powerful inducers of this pathway. The detailed protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of this compound on cell viability, apoptosis, ROS production, and the expression of key ER stress markers, facilitating further investigation into its potential as a therapeutic agent or as a tool for studying fundamental cellular stress pathways.

References

- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 2. mdpi.com [mdpi.com]

- 3. Elimination of damaged mitochondria through mitophagy reduces mitochondrial oxidative stress and increases tolerance to trichothecenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 12′-Hydroxyl group remarkably reduces Roridin E cytotoxicity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin D suppresses oxidative stress-induced microparticle release by human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin C kills thyroid cancer cells through ROS-dependent inhibition of MAPK/ERK and PI3K/AKT pathways via distinct mechanisms [thno.org]

- 9. researchgate.net [researchgate.net]

Toxicological Profile of Roridin D In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin D, a macrocyclic trichothecene mycotoxin produced by various fungi, is a potent cytotoxic agent with significant implications for human and animal health. This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound. It consolidates key findings on its mechanisms of action, cytotoxic effects on various cell lines, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound belongs to the Type D class of trichothecene mycotoxins, which are characterized by a macrocyclic ester or triester ring linking the C-4 and C-15 positions of the trichothecene core. Like other trichothecenes, this compound does not require metabolic activation to exert its biological effects.[1] Its lipophilic nature allows it to passively diffuse across cell membranes, leading to rapid interaction with intracellular targets.[1] The 12,13-epoxy ring is a critical structural feature for its toxicity.[2] This guide will delve into the cellular and molecular consequences of this compound exposure in vitro.

Mechanism of Action

The primary mechanism of toxicity for this compound, and trichothecenes in general, is the inhibition of protein synthesis.[3][2] this compound binds with high affinity to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center.[3] This action disrupts the elongation or termination steps of polypeptide chain synthesis.[2][4] This inhibition of protein synthesis is a key initiating event that triggers a cascade of downstream cellular stress responses.

Beyond its direct impact on translation, this compound's toxicity is multifaceted, involving:

-

Ribotoxic Stress Response: The binding of this compound to the ribosome is thought to activate downstream signaling pathways, including mitogen-activated protein kinases (MAPKs), a phenomenon known as the ribotoxic stress response.[1][5]

-

Oxidative Stress: this compound can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][6] This can cause damage to cellular components like DNA and membranes and impair mitochondrial function.[7]

-

Endoplasmic Reticulum (ER) Stress: Recent studies have shown that related macrocyclic trichothecenes, roridin E and satratoxin H, can induce ER stress-dependent apoptosis.[6][8] This involves the activation of the unfolded protein response (UPR) signaling pathways.[6]

-

Disruption of Macromolecular Synthesis: Secondary effects include the inhibition of DNA and RNA synthesis.[1][5]

-

Cell Cycle Arrest: this compound and related compounds can interfere with cell division.[1]

In Vitro Cytotoxicity of this compound and Related Trichothecenes

This compound exhibits potent cytotoxic activity against a range of cell lines. The half-maximal inhibitory concentration (IC50) values highlight its significant growth-inhibitory effects.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Primary soft-tissue sarcoma | 9.5 x 10-10 | [9] |

| Roridin E | Primary soft-tissue sarcoma | 7.6 x 10-10 | [9] |

| Roridin L-2 | Primary soft-tissue sarcoma | 3.0 x 10-8 | [9] |

| Roridin L-2 | High-grade leiomyosarcoma | 1.8 x 10-8 | [9] |

| Mytoxin B | Primary soft-tissue sarcoma | 8.4 x 10-10 | [9] |

| Verrucarin A | Primary soft-tissue sarcoma | 2.9 x 10-10 | [9] |

| 16-hydroxyroridin E | Primary soft-tissue sarcoma | 4.6 x 10-8 | [9] |

| 16-hydroxyroridin E | High-grade leiomyosarcoma | 8.5 x 10-8 | [9] |

| Trichoverritone | Primary soft-tissue sarcoma | 1.3 x 10-7 | [9] |

| Trichoverritone | High-grade leiomyosarcoma | 2.6 x 10-8 | [9] |

Induction of Apoptosis

A primary outcome of this compound exposure in vitro is the induction of apoptosis, or programmed cell death.[1][5] This process is crucial for eliminating damaged cells and is tightly regulated by a complex network of signaling molecules. This compound and its analogs have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Apoptotic Events

-

Caspase Activation: Studies on related trichothecenes have demonstrated the activation of key executioner caspases, such as caspase-3 and caspase-9.[10][11]

-

Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[10][11]

-

Bcl-2 Family Protein Modulation: An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 has been observed, shifting the cellular balance towards apoptosis.[10][11]

-

DNA Fragmentation: A hallmark of apoptosis, the fragmentation of nuclear DNA, is observed in cells treated with related macrocyclic trichothecenes.[12]

Signaling Pathways Modulated by this compound

This compound's cytotoxicity is mediated by its influence on several critical intracellular signaling pathways.

Ribotoxic Stress Response and MAPK Activation

The binding of this compound to the ribosome triggers a "ribotoxic stress response," leading to the activation of Mitogen-Activated Protein Kinases (MAPKs).[5] This pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Caption: this compound-induced Ribotoxic Stress Response and MAPK Activation.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

This compound and related macrocyclic trichothecenes can induce apoptosis through the activation of ER stress pathways.[6][8] The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which involves three main sensor proteins: IRE1, PERK, and ATF6.[6]

Caption: ER Stress-Mediated Apoptosis Induced by this compound.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound can trigger the intrinsic apoptosis pathway by causing mitochondrial dysfunction.[10][11] This involves changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

Caption: this compound and the Intrinsic Apoptosis Pathway.

Experimental Protocols

This section provides an overview of common in vitro assays used to characterize the toxicological profile of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of this compound on cell proliferation and survival.

-

Principle: This assay uses the redox indicator resazurin to measure the metabolic activity of viable cells. Viable cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add Alamar Blue solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 570 nm and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[12]

-

-

Principle: This colorimetric assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly with the number of metabolically active cells.

-

Protocol Outline:

-

Plate and treat cells with this compound as described for the Alamar Blue assay.

-

Add WST-1 reagent to each well and incubate for 0.5-4 hours at 37°C.

-

Measure the absorbance of the formazan product at approximately 450 nm.

-

Determine cell viability relative to the control.

-

Apoptosis Assays

These methods are employed to quantify and visualize the induction of apoptosis.

-

Principle: This technique analyzes the DNA content of cells. Apoptotic cells have a fractional DNA content (sub-G1 peak) due to DNA fragmentation.

-

Protocol Outline:

-

Culture and treat cells with this compound.

-

Harvest cells, including both adherent and floating populations.

-

Fix the cells in cold 70% ethanol.

-

Wash and resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G1 phase represents the apoptotic population.[12]

-

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol Outline:

-

After treatment with this compound, harvest the cells.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protocol Outline:

-

Treat cells with this compound for various time points.

-

Lyse the cells to extract total proteins.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-p38).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental Workflow for In Vitro Toxicological Assessment

Caption: General Experimental Workflow for this compound In Vitro Toxicology.

Conclusion

The in vitro toxicological profile of this compound is characterized by its potent inhibition of protein synthesis, which triggers a cascade of cellular stress responses, including the ribotoxic stress response, oxidative stress, and ER stress. These events converge on the activation of apoptotic pathways, leading to programmed cell death. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for the scientific community to further investigate the toxicological impact of this compound and to explore potential therapeutic applications of related compounds in fields such as oncology. A thorough understanding of its mechanisms of action is crucial for risk assessment and the development of potential countermeasures.

References

- 1. This compound | C29H38O9 | CID 5477986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

Roridin D: A Technical Guide to its Effects on Eukaryotic Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin D is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species of Myrothecium.[1] Like other trichothecenes, this compound is a potent inhibitor of eukaryotic protein synthesis, a mechanism that underpins its significant cytotoxicity and potential as an anticancer agent. This technical guide provides an in-depth overview of the effects of this compound on eukaryotic cell proliferation, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used to elucidate these effects. While specific quantitative cytotoxicity and cell cycle data for this compound are not extensively available in publicly accessible literature, this guide leverages data from closely related trichothecenes to provide a comprehensive understanding of its biological activities.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of this compound and other trichothecenes is the eukaryotic ribosome.[1][2] By binding to the peptidyl transferase center of the 60S ribosomal subunit, this compound inhibits the elongation step of protein synthesis.[2] This immediate and potent cessation of protein production triggers a cascade of cellular stress responses, ultimately leading to an inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

Quantitative Data on Trichothecene Cytotoxicity

| Compound | Cell Line | Cell Type | IC50 Value | Reference |

| Roridin E | Multiple Breast Cancer Cell Lines | Human Breast Cancer | 0.02-0.05 nM | [3] |

| Roridin E | H4TG | Mammalian | 1.74 nM | [3] |

| Roridin E | MDCK | Mammalian | 7.68 nM | [3] |

| Roridin E | NIH3T3 | Mouse Embryonic Fibroblast | 2.45 nM | [3] |

| Roridin E | KA31T | Mammalian | 3.84 nM | [3] |

| Satratoxin G | PC-12 | Rat Pheochromocytoma | 10-25 ng/mL | [4] |

Key Signaling Pathways Affected by this compound

The inhibition of protein synthesis by this compound initiates a multifaceted cellular stress response, primarily through the activation of the Ribotoxic Stress Response and the Endoplasmic Reticulum (ER) Stress Response. These pathways converge to induce cell cycle arrest and apoptosis.

Ribotoxic Stress Response and MAPK Activation

The binding of this compound to the ribosome is recognized as a "ribotoxic stress," leading to the activation of Mitogen-Activated Protein Kinases (MAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 MAPK.[5]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of protein synthesis also leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). This involves the activation of three key sensor proteins: PERK, IRE1, and ATF6.[4]

Effects on the Eukaryotic Cell Cycle

While specific quantitative data on this compound-induced cell cycle arrest is limited, studies on other trichothecenes and microtubule-interfering agents suggest that this compound likely induces cell cycle arrest, particularly at the G2/M phase.[6] This arrest prevents cells from entering mitosis, providing a window for apoptotic pathways to be initiated.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on eukaryotic cell proliferation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Eukaryotic cell line of interest

-

6-well plates

-

This compound stock solution

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection: Western Blotting for Key Proteins

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials:

-

Eukaryotic cell line of interest

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-cleaved-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-CHOP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent inhibitor of eukaryotic cell proliferation due to its primary action as a protein synthesis inhibitor. This leads to the activation of the ribotoxic and ER stress responses, culminating in cell cycle arrest and apoptosis. While specific quantitative data for this compound remains to be fully elucidated, the information available for related trichothecenes, combined with a clear understanding of its molecular mechanisms, positions this compound as a compound of significant interest for further investigation in the context of cancer therapeutics and toxicology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted effects of this mycotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 3. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C29H38O9 | CID 5477986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Roridin D Extraction and Purification from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin D is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungal species.[1][2] These compounds are of significant interest to the scientific community due to their potent biological activities, which include cytotoxic, antifungal, and phytotoxic effects.[3][4][5] this compound and its analogs are produced by fungi from genera such as Stachybotrys, Paramyrothecium, Fusarium, and Trichoderma.[1][2][3][6] The complex structure of this compound, characterized by a trichothecene core and a macrocyclic ester ring, contributes to its high toxicity.[3] This document provides detailed protocols for the extraction and purification of this compound from fungal cultures, intended for researchers, scientists, and professionals in drug development.

Fungal Strains and Culture Conditions for this compound Production